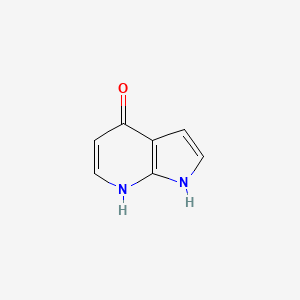

4-Hydroxy-7-azaindole

Vue d'ensemble

Description

1H-Pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound with the molecular formula C7H6N2O. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a fused pyrrole and pyridine ring system, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridin-4-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a base can yield the desired product . Another method involves the use of palladium-catalyzed cross-coupling reactions, which provide a versatile and efficient route to synthesize this compound .

Industrial Production Methods: Industrial production of 4-Hydroxy-7-azaindole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrrolopyridine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolopyridines, which can be further utilized in the synthesis of more complex molecules .

Applications De Recherche Scientifique

Medicinal Chemistry

Kinase Inhibition

4-Hydroxy-7-azaindole serves as a crucial scaffold for developing kinase inhibitors. Its structural features allow it to form hydrogen bonds with the hinge region of various kinases, enhancing binding affinity and selectivity. For instance, it has been used in the design of inhibitors targeting the B-RAF kinase, which is involved in cell signaling pathways related to cancer proliferation .

Anticancer Agents

The compound has shown promise as an anticancer agent through its inhibition of specific kinases such as Pim kinases and PI3K. The binding modes of this compound derivatives have been characterized, revealing their potential in treating malignancies by disrupting critical signaling pathways .

Biological Studies

Protein Kinase Research

In biological studies, this compound is utilized to investigate protein kinase activities. It acts as a probe to elucidate structure-activity relationships among azaindole derivatives. The ability to modify its structure leads to diverse biological activities, making it a valuable tool for studying kinase functions .

Mechanistic Insights

Research has highlighted the different binding modes of this compound with kinases, including "normal," "flipped," and "non-hinge" modes. These insights are crucial for understanding how modifications to the azaindole scaffold can impact its inhibitory potency against various targets .

Industrial Applications

Material Science

In addition to its medicinal applications, this compound is explored for use in developing new materials and chemical processes. Its unique properties make it suitable for synthesizing novel compounds with potential industrial applications.

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound Name | Target Kinase | Binding Mode | IC50 (nM) | Application Area |

|---|---|---|---|---|

| Compound A | B-RAF | Normal | 10 | Anticancer |

| Compound B | PI3K | Flipped | 5 | Anticancer |

| Compound C | Pim Kinases | Non-Hinge | 3 | Anticancer |

| Compound D | JAK2 | Flipped | 8 | Autoimmune diseases |

Table 2: Synthesis Methods for this compound Derivatives

| Methodology | Description | Yield (%) |

|---|---|---|

| Lithium Halogen Exchange | Utilizes n-butyl lithium for halogen exchange | >90 |

| Acidic Hydrolysis | Removes protecting groups under acidic conditions | >95 |

| Direct Fluorination | Fluorination at low temperatures | >85 |

Case Studies

-

Pim Kinase Inhibition

A study demonstrated that derivatives of this compound exhibited potent inhibitory effects on Pim kinases, with IC50 values in the picomolar range. These compounds showed significant anti-tumor activity in xenograft models, highlighting their therapeutic potential in oncology . -

PI3K Inhibition Mechanism

Another investigation focused on the interaction of this compound with PI3K. The study revealed that the nitrogen atoms in the azaindole structure form critical hydrogen bonds with kinase residues, leading to effective inhibition of tumor cell proliferation . -

Development of Antiviral Agents

Research has also explored the potential of this compound derivatives as antiviral agents against influenza viruses. These compounds demonstrated efficacy in inhibiting viral polymerase activity, suggesting a new avenue for antiviral drug development .

Mécanisme D'action

The mechanism of action of 4-Hydroxy-7-azaindole involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it can modulate receptor functions by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparaison Avec Des Composés Similaires

1H-Pyrrolo[2,3-b]pyridin-4-ol can be compared with other similar compounds, such as:

1H-Pyrrolo[2,3-b]pyridin-5-ol: This compound has a hydroxyl group at a different position, leading to distinct chemical and biological properties.

1H-Pyrrolo[3,2-b]pyridin-6-ol: The different ring fusion pattern results in unique reactivity and applications.

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol:

The uniqueness of 4-Hydroxy-7-azaindole lies in its specific ring structure and functional groups, which confer distinct reactivity and biological activity compared to its analogs .

Activité Biologique

4-Hydroxy-7-azaindole is a compound belonging to the azaindole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The information is drawn from various studies and reviews to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a heterocyclic structure that incorporates nitrogen atoms within its ring system. This structural configuration contributes to its unique biological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that azaindoles, including this compound, exhibit significant antimicrobial properties. A study highlighted that derivatives of 7-azaindoles showed activity against various pathogens, including bacteria and fungi, demonstrating potential as antimicrobial agents .

Antiparasitic Effects

This compound has been investigated for its antiparasitic activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). In a high-throughput screening study, several 3,5-disubstituted-7-azaindoles were identified as effective growth inhibitors of T. brucei, with 4-hydroxy derivatives showing promising potency . The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the azaindole core can enhance antiparasitic efficacy.

Kinase Inhibition

The azaindole framework has been utilized in the design of kinase inhibitors. Specifically, this compound derivatives have been explored for their ability to inhibit serine/threonine kinases, such as Cdc7, which plays a critical role in DNA replication. These inhibitors have shown nanomolar potency and selectivity against related kinases, suggesting their potential in cancer therapy .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. For instance, its interaction with the active sites of enzymes or receptors can lead to inhibition or modulation of their activities.

Table: Biological Activity Overview of this compound Derivatives

Propriétés

IUPAC Name |

1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIGMDXJXKDZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505539 | |

| Record name | 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74420-02-3, 1076197-59-5 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74420-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076197-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 1H-pyrrolo[2,3-b]pyridin-4-ol?

A1: 1H-pyrrolo[2,3-b]pyridin-4-ol, also known as 1,7-dideazahypoxanthine, is a heterocyclic compound. While the provided abstracts do not contain specific spectroscopic data, its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol [, ].

Q2: Are there any reported applications of 1H-pyrrolo[2,3-b]pyridin-4-ol derivatives in material science?

A2: Yes, research suggests that incorporating 1H-pyrrolo[2,3-b]pyridin-4-ol (specifically, a polyazaindole derivative) into polymers can lead to materials with interesting fluorescent properties. These materials exhibit a tunable Intramolecular Charge Transfer (ICT) effect and show potential as acid fluorescent sensors [, ].

Q3: What is the historical context of 1H-pyrrolo[2,3-b]pyridin-4-ol research?

A3: While the provided abstracts don't delve into the complete historical context, they highlight a key milestone: the successful synthesis of both 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine) and its analog 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) [, ]. This synthesis paved the way for further research into the properties and potential applications of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.